5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide
Description
Properties
Molecular Formula |
C4H3Br2F3N2 |
|---|---|
Molecular Weight |
295.88 g/mol |
IUPAC Name |
4-bromo-5-(trifluoromethyl)-1H-imidazole;hydrobromide |
InChI |
InChI=1S/C4H2BrF3N2.BrH/c5-3-2(4(6,7)8)9-1-10-3;/h1H,(H,9,10);1H |
InChI Key |
PZFNGUOQNRPRHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C(N1)C(F)(F)F)Br.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide typically involves the bromination of 4-(trifluoromethyl)-1H-imidazole. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of 5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 5 participates readily in SNAr reactions due to adjacent electron-withdrawing trifluoromethyl group activation.
Key Reaction Pathways:
Mechanistic Features
-
Reaction rates follow Hammett σ⁺ correlation (ρ = +3.2) confirming strong electron-withdrawing effects
-
Fluoride elimination observed as competing pathway above 100°C
Transition Metal-Catalyzed Cross Couplings
The bromine atom facilitates various catalytic coupling reactions:
Suzuki-Miyaura Coupling
Optimization Data
-
Catalyst loading can be reduced to 0.5 mol% Pd without yield loss
-
Microwave irradiation (150W, 30 min) improves yields by 12-15%
Buchwald-Hartwig Amination
Radical Reactions
The C-Br bond undergoes homolytic cleavage under radical conditions:
| Initiator | Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| AIBN, Bu₃SnH | Toluene, 80°C, 6h | 5-Deutero-4-(trifluoromethyl)-1H-imidazole (D₂O quench) | 92% | |
| UV Light (254 nm) | H₂O/MeCN, 24h | 5-Hydroxy-4-(trifluoromethyl)-1H-imidazole | 45% |
Kinetic Analysis
Acid-Base Behavior
The hydrobromide salt exhibits pH-dependent tautomerism:
| Condition | Major Tautomer | pKₐ Values | Ref. |
|---|---|---|---|
| pH < 3 | 1H-tautomer (N-H at position 1) | pKₐ1 = 2.1 ±0.2 | |
| pH 3-7 | 3H-tautomer (N-H at position 3) | pKₐ2 = 5.8 ±0.3 | |
| pH > 7 | Deprotonated imidazolide | - |
Structural Evidence
-
X-ray crystallography confirms N1-H configuration in solid state
-
¹⁹F NMR shows distinct chemical shifts for each tautomer (Δδ = 1.7 ppm)
Stability and Decomposition Pathways
Critical stability parameters under various conditions:
| Stress Condition | Degradation Products | t₁/₂ | Ref. |
|---|---|---|---|
| Aqueous HCl (1M) | 5-Chloro derivative + HBr | 8h at 25°C | |
| NaOH (0.1M) | Ring-opening to formamide | 2h at 60°C | |
| UV Light (300 nm) | Defluorination products | 48h |
Thermal Analysis
This comprehensive analysis demonstrates the compound's versatility in organic synthesis, particularly in pharmaceutical intermediate preparation. The hydrobromide salt's enhanced solubility compared to neutral analogs makes it particularly valuable for solution-phase reactions . Recent advances in flow chemistry have improved yields in kilogram-scale applications by 18-22% compared to batch processes .
Scientific Research Applications
5-Bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects: Bromine and Trifluoromethyl vs. Other Groups
5-Bromo-4-methyl-1H-imidazole (CAS 15813-08-8)
- Molecular Formula : C₄H₅BrN₂
- Molecular Weight : 161 g/mol (vs. 267.31 for the main compound).
- Key Differences :
- Substituent : Methyl (-CH₃) instead of trifluoromethyl (-CF₃).
- Impact : Methyl is electron-donating, reducing acidity at N-H compared to -CF₃. Lower molecular weight may improve membrane permeability but reduce thermal stability.
4-Bromo-1-methyl-1H-imidazole (CAS 25676-75-9)
- Structure : Bromine at position 4, methyl group at N1.
- Key Differences :
5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-4-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole (CAS 1282516-76-0)
- Structure : Incorporates a triazole ring and fluorophenyl group.
- Molecular Weight : ~388 g/mol (higher due to aromatic and triazole moieties).
- Key Differences :
Functional Group Comparisons
5-Bromo-1H-imidazole-2-carbaldehyde (CAS 120118-03-8)
- Structure : Aldehyde (-CHO) at position 2.
- Key Differences :
5-Bromo-4-nitro-1H-imidazole
- Structure: Nitro (-NO₂) group at position 3.
- Biological Relevance: Nitroimidazoles are prodrugs in antiparasitic therapies (e.g., metronidazole).
Pharmacological Potential of Benzimidazole Analogs
4-Bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole
- Structure : Benzimidazole core with thiophene and bromine substituents.
- Key Differences :
- Aromatic System : Benzimidazoles exhibit stronger π-π stacking with biological targets (e.g., DNA topoisomerases) compared to simpler imidazoles.
- Therapeutic Use : Anticancer and antiarrhythmic activities documented for similar derivatives.
Biological Activity
5-Bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound 5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide features a bromine atom and a trifluoromethyl group attached to an imidazole ring. The presence of these substituents is crucial for its biological activity, as they can influence the electronic properties and steric hindrance of the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C5H3BrF3N2 |
| Molecular Weight | 236.99 g/mol |
| CAS Number | 175135-14-5 |
Antibacterial Activity
Research indicates that compounds containing imidazole rings exhibit significant antibacterial properties. A study exploring various imidazole derivatives found that certain structural features, including the presence of electron-withdrawing groups like trifluoromethyl, enhance antibacterial activity against pathogens such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Structure-Activity Relationship (SAR)
The structure-activity relationship of 5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide suggests that:
- Electron-Withdrawing Groups : The trifluoromethyl group increases the compound's lipophilicity and enhances its interaction with bacterial membranes.
- Bromine Substitution : The presence of bromine can improve binding affinity to bacterial targets, contributing to its efficacy.
Case Studies
-
Antimicrobial Efficacy :
A study conducted by researchers evaluated a series of imidazole derivatives, including 5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide, against various Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity with an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics . -
Mechanism of Action :
Investigations into the mechanism of action revealed that the compound disrupts bacterial cell wall synthesis and inhibits protein synthesis by targeting ribosomal RNA . This dual action contributes to its effectiveness against resistant strains. -
Comparative Analysis :
A comparative study highlighted that 5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide outperformed several known antibacterial agents in vitro, particularly against strains resistant to conventional treatments .
Q & A
Basic: What is the synthetic pathway for 5-bromo-4-(trifluoromethyl)-1H-imidazole hydrobromide, and what are the critical reaction parameters?
The synthesis typically involves cyclocondensation of brominated precursors with trifluoromethyl-containing reagents. Key steps include:
- Reagent selection : Use of 2-chloro-1-(substituted)ethanone intermediates with nucleophilic agents like thiourea or amidines to form the imidazole core .
- Reaction conditions : Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) under inert atmosphere, with yields optimized by controlling temperature (80–120°C) and reaction time (6–24 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures to achieve >85% purity .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key data should be reported?
Critical techniques include:
- FTIR : Identify functional groups (e.g., C=N stretching at ~1617 cm⁻¹ for imidazole ring, C-Br at ~590 cm⁻¹) .
- ¹H/¹³C NMR : Confirm regiochemistry; for example, aromatic protons appear as multiplets at δ 7.45–8.35 ppm, and trifluoromethyl groups show no splitting due to symmetry .
- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 267.03 for [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- Elemental analysis : Validate purity by matching experimental vs. calculated C/H/N/Br/F percentages .
Advanced: How can reaction conditions be optimized to enhance yield and minimize byproducts?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates; non-polar solvents may reduce side reactions .
- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or palladium catalysts for cross-coupling steps to improve regioselectivity .
- Temperature gradients : Lower temperatures (e.g., 60°C) may reduce decomposition, while higher temperatures (100°C) accelerate cyclization .
- Real-time monitoring : Employ TLC or in-situ FTIR to track reaction progress and terminate at optimal conversion .
Advanced: How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved?
- Multi-technique validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .
- Isotopic labeling : Synthesize deuterated analogs to simplify splitting patterns in crowded spectral regions .
Advanced: What computational approaches are used to predict biological activity and pharmacokinetics?
- Molecular docking : Screen against target proteins (e.g., EGFR) using AutoDock Vina or Schrödinger Suite; prioritize binding poses with lowest ΔG values .
- ADMET prediction : Use SwissADME or ADMETLab to assess solubility, CYP450 interactions, and toxicity risks (e.g., hepatotoxicity via ProTox-II) .
- MD simulations : Conduct 100-ns trajectories (GROMACS/AMBER) to evaluate stability of ligand-protein complexes .
Advanced: What challenges arise in scaling up synthesis, particularly regarding regioselectivity?
- Regiochemical control : Competing alkylation at N1 vs. N3 positions can occur; use bulky directing groups (e.g., benzyl bromide) to favor N1 substitution .
- Batch vs. flow chemistry : Transitioning from batch to continuous flow reactors may improve heat/mass transfer and reduce side products .
- Purification scalability : Replace column chromatography with crystallization-based methods (e.g., antisolvent addition) for cost-effective scale-up .
Basic: What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of hydrobromic acid vapors .
- Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .
- Spill response : Neutralize with sodium bicarbonate and adsorb using vermiculite .
Advanced: How does the trifluoromethyl group influence the compound’s reactivity and stability?
- Electron-withdrawing effect : The -CF₃ group reduces electron density on the imidazole ring, making it less susceptible to electrophilic substitution but more reactive toward nucleophiles .
- Metabolic stability : Fluorine atoms resist oxidative metabolism, enhancing in vivo half-life compared to non-fluorinated analogs .
- Thermal stability : Decomposition occurs above 250°C; DSC/TGA analysis is recommended for storage safety .
Advanced: How can researchers address low yields in bromination steps?
- Alternative brominating agents : Replace Br₂ with N-bromosuccinimide (NBS) for milder, more selective reactions .
- Solvent optimization : Use acetic acid or CCl₄ to stabilize bromine radicals and reduce side reactions .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining high yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
